molecular formula C19H28N2O3 B10885794 Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Cat. No.: B10885794
M. Wt: 332.4 g/mol
InChI Key: WZJDAXVGOFTSII-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of piperidinecarboxylates This compound is known for its unique chemical structure, which includes a piperidine ring, an ethyl ester group, and a dimethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Anilino Intermediate: The reaction begins with the preparation of the 2,5-dimethylaniline derivative. This is achieved by reacting 2,5-dimethylaniline with an appropriate acylating agent under controlled conditions.

    Coupling with Piperidine: The anilino intermediate is then coupled with a piperidine derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the anilino moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the anilino moiety. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted piperidine or anilino derivatives

Scientific Research Applications

ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It is used in assays to investigate enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications. It is being explored for its activity against certain diseases, including its potential as an analgesic or anti-inflammatory agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE: This compound has a similar structure but with a different substitution pattern on the anilino moiety. The difference in substitution can lead to variations in chemical reactivity and biological activity.

    METHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE: This compound has a methyl ester group instead of an ethyl ester. The change in ester group can affect the compound’s solubility and pharmacokinetic properties.

    ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PYRROLIDINECARBOXYLATE: This compound has a pyrrolidine ring instead of a piperidine ring. The difference in ring size can influence the compound’s binding affinity to molecular targets.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of ETHYL 1-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE in scientific research.

Biological Activity

Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related case studies.

Chemical Structure

The compound features a piperidine ring with a carboxylate group and an oxopropyl side chain, which contributes to its biological properties. The presence of a dimethylphenyl amino group enhances its pharmacological profile.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, research on structurally related piperidine derivatives has shown promising results against the Ebola virus (EBOV). Compounds with similar structures demonstrated effective inhibition of EBOV entry with EC50 values in the submicromolar range, highlighting the potential of such compounds in antiviral drug development .

The proposed mechanism by which these compounds exert their antiviral effects involves the inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is crucial for EBOV infection. Docking studies have revealed that key amino acids in NPC1 interact with these compounds, suggesting a targeted approach to inhibit viral replication .

Anticancer Activity

In addition to antiviral properties, there is emerging evidence that piperidine derivatives can exhibit anticancer activity. Research indicates that certain piperidine-based compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. This activity is often linked to their ability to interact with specific cellular targets involved in cancer progression.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic processes. For example, studies on related piperidine derivatives have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. This inhibition could lead to potential applications in treating neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

In a controlled study involving various piperidine derivatives, researchers evaluated their efficacy against EBOV. The results indicated that compounds closely related to this compound showed significant antiviral activity with minimal cytotoxicity observed in HeLa cells. The most active compounds were further analyzed for their binding affinity to NPC1, confirming their potential as therapeutic agents against viral infections .

Case Study 2: Anticancer Properties

A separate investigation focused on the anticancer potential of piperidine derivatives revealed that certain analogs could significantly reduce cell viability in various cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis and inhibit tumor growth in vivo, suggesting a promising avenue for further research into their use as anticancer agents .

Data Tables

Biological Activity EC50 (µM) Selectivity Index (SI) Mechanism
Antiviral (EBOV)0.6420NPC1 Inhibition
AChE InhibitionVariesN/AEnzyme Inhibition
Cancer Cell ViabilityVariesN/AApoptosis Induction

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 1-[3-(2,5-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-4-24-19(23)16-7-10-21(11-8-16)12-9-18(22)20-17-13-14(2)5-6-15(17)3/h5-6,13,16H,4,7-12H2,1-3H3,(H,20,22)

InChI Key

WZJDAXVGOFTSII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C

solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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